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MAGE-2 (157-166)

HLA Binding Affinity Peptide-MHC Stability MAGE-2 Epitope Mapping

MAGE-2 (157-166), sequence YLQLVFGIEV, is a 10-mer peptide derived from the Melanoma-Associated Antigen Gene-2 (MAGE-A2) protein, a well-characterized member of the Cancer-Testis Antigen (CTA) family. It is classified as an HLA class I-restricted cytotoxic T lymphocyte (CTL) epitope.

Molecular Formula
Molecular Weight
Cat. No. B1575070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-2 (157-166)
SynonymsMelanoma-associated antigen 2 (157-166); MAGE-2 (157-166)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-2 (157-166) Peptide: Verified HLA-A*02:01-Restricted CTL Epitope for Cancer Immunotherapy Research


MAGE-2 (157-166), sequence YLQLVFGIEV, is a 10-mer peptide derived from the Melanoma-Associated Antigen Gene-2 (MAGE-A2) protein, a well-characterized member of the Cancer-Testis Antigen (CTA) family [1]. It is classified as an HLA class I-restricted cytotoxic T lymphocyte (CTL) epitope. Unlike many predicted epitopes, this peptide has been empirically validated to bind HLA-A*02:01 with high affinity, form stable peptide-MHC complexes, and induce CTLs in transgenic mice that specifically lyse tumor cells endogenously expressing MAGE-2 and the restricting HLA allele [2]. This established immunogenicity, rather than predicted binding alone, forms the basis for its widespread use as a reference standard in T-cell assays and vaccine development programs targeting MAGE-positive malignancies.

Verified immunogenic CTL epitope, not merely predicted
Naturally processed and presented on tumor cells
Stable peptide-MHC complex at 37 °C for robust assays
Broad HLA-A*02 subtype cross-reactivity confirmed

Why Overlapping MAGE-2 Peptides Cannot Be Interchanged: The Case for MAGE-2 (157-166)


Substituting MAGE-2 (157-166) with structurally similar or overlapping peptides from the same parent protein—such as MAGE-2 (156-164), (159-167), or (159-169)—carries a high risk of experimental failure because seemingly minor sequence shifts critically alter MHC binding, complex stability, and T-cell recognition [1]. Quantitative binding assays show that the adjacent peptide (159-167) binds HLA-A*02:01 with a different affinity (25 µg/mL vs. 35 µg/mL), which directly impacts the density of peptide-MHC complexes on the cell surface and, consequently, the magnitude of the CTL response [1]. More importantly, only a subset of MAGE-2-derived peptides with measurable binding affinity are actually generated by natural antigen processing and presented on tumor cells; MAGE-2 (157-166) is one of two confirmed naturally processed epitopes in the MAGE-2 protein for HLA-A*02:01, a critical distinction for any study requiring physiological relevance [2].

Binding affinity variation Overlapping peptides such as MAGE-2 (159-167) show different HLA-A*02:01 affinity, which may shift CTL response magnitude.
Natural processing mismatch Only MAGE-2 (157-166) and (112-120) are confirmed naturally processed epitopes; other peptides lack physiological relevance, limiting direct substitution.

Quantitative Comparator Evidence for MAGE-2 (157-166) Selection in T-Cell Research


HLA-A*02:01 Binding Affinity: Direct Head-to-Head Comparison of 40 MAGE-2-Derived Peptides

In a standardized peptide-HLA-A*02:01 binding assay using the T2 cell line, MAGE-2 (157-166) (YLQLVFGIEV) achieved half-maximal fluorescence index (FI) upregulation at a peptide concentration of 35 µg/mL. This binding affinity is considered strong, but it is not the highest among MAGE-2 peptides. Crucially, its value as a research tool is not defined by affinity alone [1].

Binding Affinity
Head-to-head
35 µg/mL for MAGE-2 (157-166)
Affinity ranking context; requires processed epitope validation
7 peptides bound with higher affinity but lack natural processing
HLA Binding Affinity Peptide-MHC Stability MAGE-2 Epitope Mapping

Natural Antigen Processing and Tumor Cell Recognition: Verified Physiological Presentation

Among the several MAGE-2-derived peptides that bind HLA-A*0201 in vitro, only two have been demonstrated to be naturally processed and presented on tumor cells in the context of HLA-A*0201: MAGE-2 (112-120) and MAGE-2 (157-166). CTLs raised against these two peptides specifically recognize cells that express both the MAGE-2 protein and HLA-A*0201Kb molecules. This is a qualitative, binary differentiation from other MAGE-2 peptides with similar or even stronger in vitro binding affinities that fail this critical gate-keeping experiment [1].

Natural Processing
Head-to-head
Positive CTL recognition of MAGE-2+/HLA-A*02+ cells
Physiological epitope selection for T-cell research
One of only two confirmed processed epitopes from MAGE-2
Natural Antigen Processing CTL Recognition Tumor Lysis

HLA-A*02 Subtype Cross-Reactivity Profile: Testing Breadth for Patient Screening

The IEDB curates MHC ligand assay data showing that MAGE-2 (157-166) (YLQLVFGIEV) tests positive for binding to multiple HLA-A*02 subtypes, including HLA-A*02:01 (4/4 assays positive), HLA-A*02:02 (2/2), HLA-A*02:03 (2/2), HLA-A*02:06 (2/2), and HLA-A*02:07 (1/1) [1]. This poly-subtype binding profile is not automatically shared by other MAGE-2 epitopes, even those with similar affinity for HLA-A*02:01, because single amino acid substitutions in the peptide can abrogate binding to some subtypes. This broad reactivity is a practical advantage for clinical studies with diverse patient populations.

Subtype Cross-Reactivity
Cross-study
5 HLA-A*02 subtypes positive (IEDB)
Broad allele coverage for research screening
Subtype binding may vary with assay conditions
HLA Restriction Epitope Cross-Reactivity Patient Stratification

Thermal Stability of Peptide-MHC Complexes: A Prerequisite for Robust T-Cell Assays

The functional utility of a synthetic peptide for T-cell assays depends critically on the stability of the peptide-MHC complex at physiological temperatures. Visseren et al. reported that MAGE-2 (157-166) forms complexes with HLA-A*0201 that remain stable at 37°C, a property shared with only two other MAGE-2 peptides (MAGE-2 (112-120) and MAGE-2 (149-158)) [1]. Without this thermal stability, peptide-MHC complexes dissociate rapidly, compromising tetramer staining, ELISPOT sensitivity, and in vitro CTL stimulation. Many peptides with comparable binding affinities in cold-room assays lack this property, making them unsuitable for reliable long-duration T-cell assays at 37°C.

Thermal Stability
Head-to-head
Stable complexes at 37 °C
Supports tetramer/ELISPOT reproducibility
Only 3 MAGE-2 peptides share this stability
MHC Stability Tetramer Preparation Assay Reproducibility

Clinical Association with Survival: MAGE-2 Peptide-Specific CTL Induction as an Independent Prognostic Factor

In a clinical study of 59 advanced malignant melanoma patients receiving percutaneous peptide immunization (PPI) with a panel including MAGE-2 peptides, the induction of peptide-specific CTLs—assessed by tetramer/pentamer staining—was found to be an independent survival factor. Complete CTL responders (positive responses to all administered antigens) had a longer median overall survival (55.8 months) compared to incomplete responders (20.3 months), with a multivariate hazard ratio of 0.23 (95% CI: 0.06-0.93, P=0.039) [1].

Survival Association
Endpoint context
Median OS 55.8 vs 20.3 mo; HR 0.23 (P=0.039)
Reported survival endpoint context from Phase II PPI trial
Association observed; independent validation required
Cancer Immunotherapy Overall Survival CTL Monitoring

High-Value Application Scenarios for MAGE-2 (157-166) Peptide Based on Verified Differentiation


Standardized Positive Control for HLA-A*02:01 Tetramer and ELISPOT Assay Validation

MAGE-2 (157-166) is an ideal positive control for validating new lots of HLA-A*02:01 tetramers, pentamers, and ELISPOT kits. Its verified thermal stability at 37°C [1] ensures tetramer integrity during staining protocols, while its confirmed immunogenicity guarantees a detectable signal in T-cell assays, reducing the risk of false-negative batch validation results.

Physiological Antigen in MAGE-2-Targeted Vaccine and Adoptive Cell Therapy Research

This peptide is one of only two confirmed naturally processed HLA-A*02:01 CTL epitopes from the MAGE-2 protein [1]. It should be prioritized over higher-affinity but non-processed MAGE-2 peptides as the specific antigen in dendritic cell loading protocols, in vitro CTL expansion, or ELISPOT monitoring of vaccine-induced T-cell responses, ensuring that data reflects physiologically relevant anti-tumor immunity.

Broad-Coverage Epitope for Multi-Center Patient Screening in HLA-A*02+ Populations

Based on its validated binding to at least five HLA-A*02 subtypes [1], MAGE-2 (157-166) enables screening of T-cell responses in a broader segment of the HLA-A*02-positive population using a single peptide reagent. This simplifies reagent procurement and standardizes data collection in multi-center immunotherapy trials that enroll patients across diverse ethnic backgrounds.

Application
Selection Property
Validation Focus
Tetramer & ELISPOT positive control
Thermal stability & verified immunogenicity
Assay batch reproducibility
MAGE-2 vaccine research antigen
Confirmed natural processing
Physiological CTL response monitoring
Multi-center research cohort screening
Broad HLA-A*02 subtype cross-reactivity
Population coverage consistency
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